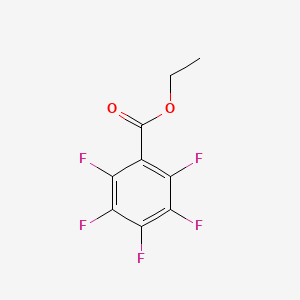

Ethyl pentafluorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F5O2/c1-2-16-9(15)3-4(10)6(12)8(14)7(13)5(3)11/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUDMSIRGGTHGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196439 | |

| Record name | Ethyl perfluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4522-93-4 | |

| Record name | Ethyl 2,3,4,5,6-pentafluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4522-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl perfluorobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004522934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl perfluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl perfluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Pentafluorobenzoate

CAS Number: 4522-93-4

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Pentafluorophenyl Moiety in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The unique electronic properties of fluorine—its high electronegativity and the strength of the carbon-fluorine bond—confer a suite of advantageous characteristics, including enhanced metabolic stability, modulated lipophilicity, and improved binding affinity.[1][2] Among the arsenal of fluorinated building blocks, ethyl pentafluorobenzoate stands out as a versatile and highly reactive intermediate.[3] Its perfluorinated aromatic ring is not merely a passive structural element; it is an activated system primed for a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its application as a strategic building block in the synthesis of complex molecules. The insights and protocols herein are curated to empower researchers to leverage the unique reactivity of this compound in their synthetic endeavors.

Core Properties and Specifications

This compound is a colorless to pale yellow liquid at room temperature.[4] Its highly fluorinated structure imparts distinct physical and chemical properties that are crucial for its application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 4522-93-4 | [1][4] |

| Molecular Formula | C₉H₅F₅O₂ | [1][4] |

| Molecular Weight | 240.13 g/mol | [1][4] |

| Density | 1.431 g/mL at 25 °C | [4] |

| Boiling Point | 113 °C | [4] |

| Refractive Index | 1.428 | [4] |

| Flash Point | 177 °F (81 °C) | [4] |

| Synonyms | Ethyl 2,3,4,5,6-pentafluorobenzoate, Ethyl perfluorobenzoate, Pentafluorobenzoic acid ethyl ester | [1][4] |

Synthesis of this compound: A Validated Protocol

The most common and efficient method for the synthesis of this compound is the Fischer esterification of pentafluorobenzoic acid with ethanol, catalyzed by a strong acid.[5] This reversible reaction is driven to completion by using an excess of the alcohol and/or by removing the water formed during the reaction.

Experimental Protocol: Fischer Esterification

This protocol is a robust, self-validating system for the laboratory-scale synthesis of this compound.

Materials:

-

Pentafluorobenzoic acid

-

Anhydrous ethanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve pentafluorobenzoic acid in an excess of anhydrous ethanol (e.g., 5-10 equivalents).

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) to the stirred solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Remove the excess ethanol using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

-

Purification: The crude product can be purified by vacuum distillation to obtain the final product in high purity.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound is dominated by the reactivity of its perfluorinated aromatic ring. The five electron-withdrawing fluorine atoms render the ring highly electron-deficient and susceptible to nucleophilic aromatic substitution (SNAr).[6] This reactivity is in stark contrast to that of benzene and other electron-rich aromatic systems, which typically undergo electrophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[7] The reaction is highly regioselective, with nucleophilic attack occurring predominantly at the para position (C-4) to the ester group. This is due to the ability of the ester group to stabilize the negative charge of the Meisenheimer intermediate through resonance.

Sources

- 1. Ethyl perfluorobenzoate | C9H5F5O2 | CID 78283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. parchem.com [parchem.com]

- 5. biophysics.org [biophysics.org]

- 6. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Ethyl Pentafluorobenzoate: A Comprehensive Technical Guide for Advanced Synthesis

This guide provides an in-depth analysis of ethyl pentafluorobenzoate (C₉H₅F₅O₂), a critical fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the causality behind its properties, the logic of its synthesis, and its strategic application in modern organic chemistry.

Core Molecular & Physicochemical Profile

This compound is an ester distinguished by a perfluorinated phenyl ring. This structural feature is not merely an inert scaffold; the five highly electronegative fluorine atoms fundamentally dictate the molecule's electronic character, reactivity, and utility.

Molecular Weight and Formula

The precise molecular characteristics of a reagent are foundational to stoichiometric calculations and analytical interpretation. This compound is defined by the following:

-

Molecular Formula: C₉H₅F₅O₂

-

Molecular Weight: 240.13 g/mol

-

CAS Number: 4522-93-4

The molecular weight is a critical parameter for accurate reagent measurement, ensuring reproducibility in synthetic protocols.

Chemical Structure

The molecule's architecture, consisting of an ethyl ester group attached to a pentafluorophenyl ring, is the source of its unique chemical behavior.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical characteristics of a compound are critical for designing experimental conditions, including solvent selection, purification methods, and reaction temperature. The highly fluorinated ring significantly influences these properties, leading to a high density and a specific refractive index.[1]

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [2][3] |

| Density | 1.431 g/mL at 25 °C | [4] |

| Boiling Point | 113 °C (at atmospheric pressure) | [1] |

| Flash Point | 81 °C | [1] |

| Refractive Index | 1.4270-1.4310 (at 20 °C) | [5] |

| Purity | Typically >97.5% (GC) | [5] |

Synthesis and Chemical Reactivity

Understanding the synthesis and inherent reactivity of this compound is crucial for its effective application. The strong inductive effect of the pentafluorophenyl group governs the chemical behavior of the adjacent ester functionality.

Synthesis via Fischer Esterification

The most direct and common laboratory-scale synthesis is the Fischer esterification of pentafluorobenzoic acid with ethanol, catalyzed by a strong acid like sulfuric acid.

Causality of Mechanism: The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by the catalyst. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of ethanol. A tetrahedral intermediate is formed, and following a series of proton transfers, a molecule of water is eliminated. The final deprotonation of the resulting ester regenerates the acid catalyst and yields the product. The use of excess ethanol is a key experimental choice; as an equilibrium process, Le Châtelier's principle dictates that increasing the concentration of a reactant will drive the reaction toward the products.

Sources

- 1. This compound | 4522-93-4 | TCI AMERICA [tcichemicals.com]

- 2. This compound | CAS: 4522-93-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. fishersci.com [fishersci.com]

- 5. synquestlabs.com [synquestlabs.com]

Ethyl Pentafluorobenzoate: A Technical Guide to a Versatile Fluorinated Building Block

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl pentafluorobenzoate (C₉H₅F₅O₂) is a highly fluorinated aromatic ester that has emerged as a critical building block in modern synthetic chemistry. Its unique electronic properties, conferred by the electron-deficient pentafluorophenyl ring, make it a valuable reagent for constructing complex molecules with tailored functionalities. This guide provides an in-depth analysis of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its role in pharmaceutical and materials science research. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] this compound serves as a key intermediate for introducing the valuable pentafluorophenyl moiety, making this guide essential for researchers aiming to leverage the "fluorine effect" in their work.[3]

Physicochemical and Spectroscopic Properties

Accurate characterization of a chemical reagent is the foundation of reproducible and reliable research. This compound is a colorless liquid under standard conditions, and its key physical and chemical identifiers are summarized below.

Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 4522-93-4 | [4][5] |

| Molecular Formula | C₉H₅F₅O₂ | [5] |

| Molecular Weight | 240.13 g/mol | [5] |

| Appearance | Colorless to almost colorless clear liquid | [4] |

| Density | 1.431 g/mL at 25 °C | [5] |

| Boiling Point | 113 °C | [5] |

| Flash Point | 81 °C | [6] |

| Refractive Index | n20/D 1.428 - 1.4326 | [5] |

| InChIKey | DFUDMSIRGGTHGI-UHFFFAOYSA-N | [5] |

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the structure and purity of this compound. The following data represent the expected spectral characteristics.

| Spectroscopy | Characteristic Peaks and Interpretation |

| ¹H NMR | The proton NMR spectrum is simple and characteristic of the ethyl group. A triplet is expected around δ 1.4 ppm (corresponding to the -CH₃ group) and a quartet around δ 4.4 ppm (corresponding to the -OCH₂- group). The integration of these peaks should be in a 3:2 ratio.[7] |

| ¹³C NMR | The carbon NMR will show signals for the ethyl group (~14 ppm for -CH₃ and ~62 ppm for -OCH₂-). The pentafluorophenyl ring will exhibit multiple signals, complicated by C-F coupling, in the aromatic region. The carbonyl carbon (C=O) signal is expected in the range of 160-165 ppm. |

| ¹⁹F NMR | The fluorine NMR spectrum is the most definitive for this compound, showing three distinct signals for the ortho, meta, and para fluorine atoms of the C₆F₅ ring. |

| Infrared (IR) | The IR spectrum is dominated by a strong carbonyl (C=O) stretching band around 1720-1750 cm⁻¹.[8] Strong absorptions corresponding to C-F stretching vibrations are also prominent, typically found in the 1100-1400 cm⁻¹ region. |

| Mass Spectrometry (MS) | Under electron ionization (EI), the mass spectrum will show a molecular ion peak (M⁺) at m/z = 240. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅, m/z = 45) to give the C₆F₅CO⁺ fragment (m/z = 195) and the loss of the ethyl group (-C₂H₅, m/z = 29) to give the C₆F₅COO⁺ fragment (m/z = 211). |

A typical workflow for the characterization of synthesized this compound is outlined below.

Caption: Workflow for Synthesis and Characterization.

Synthesis and Mechanism

The most common and direct method for preparing this compound is the Fischer-Speier esterification of pentafluorobenzoic acid with ethanol, using a strong acid catalyst.[9]

Fischer Esterification Mechanism

The causality behind this choice of reaction is its efficiency and the use of readily available, inexpensive starting materials. The strong acid catalyst (e.g., H₂SO₄) is crucial as it protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the relatively weak nucleophile, ethanol.[10][11] All steps in the mechanism are reversible, so the reaction is driven to completion by using a large excess of the alcohol (ethanol) and/or by removing the water as it is formed.[10]

Caption: Mechanism of Fischer-Speier Esterification.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity are confirmed through the spectroscopic methods detailed in Section 1.2.

Materials:

-

Pentafluorobenzoic acid

-

Anhydrous ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve pentafluorobenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1 eq) dropwise to the solution.

-

Reflux: Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 2-4 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting carboxylic acid spot.

-

Work-up - Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the initial reaction mixture).[12]

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then with brine to remove any remaining acid and water-soluble impurities.[13]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.[14]

-

Purification: If necessary, purify the crude product by vacuum distillation to obtain the final, pure liquid.

Chemical Reactivity and Applications

The chemical behavior of this compound is dominated by the powerful electron-withdrawing nature of the five fluorine atoms on the aromatic ring. This property makes it a valuable synthon in drug discovery and materials science.

Nucleophilic Aromatic Substitution (SₙAr)

The core reactivity of the pentafluorophenyl group is its susceptibility to nucleophilic aromatic substitution (SₙAr).[15] The high electronegativity of the fluorine atoms polarizes the C-F bonds and depletes the electron density of the aromatic ring, making it highly electrophilic.[16] This allows for the displacement of a fluoride ion, typically at the para position, by a wide range of nucleophiles.

Causality: The para-selectivity is a result of resonance stabilization. When a nucleophile attacks the para-carbon, the negative charge of the intermediate Meisenheimer complex can be delocalized onto the electron-withdrawing ester group, providing a more stable transition state compared to attack at the ortho or meta positions.[15][16]

Common nucleophiles used in SₙAr reactions with polyfluoroarenes include:

-

O-Nucleophiles: Alcohols, phenols (to form ethers)[16]

-

S-Nucleophiles: Thiols (to form thioethers)[18]

Caption: General Mechanism for SₙAr Reaction.

Applications in Drug Development and Materials Science

The ability to introduce the pentafluorophenyl group and subsequently modify it via SₙAr chemistry makes this compound a powerful tool for researchers.

-

Pharmaceuticals: Fluorine incorporation is a well-established strategy in medicinal chemistry to enhance drug efficacy.[19] Introducing fluorine or fluorinated groups can improve metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins through unique electronic interactions, and modulate lipophilicity to improve cell membrane permeability and overall pharmacokinetics.[1][20] this compound acts as a scaffold to build these complex, fluorinated drug candidates.

-

Advanced Materials: The C-F bond is exceptionally strong, imparting high thermal and chemical stability to molecules. Polymers and materials incorporating the pentafluorophenyl moiety often exhibit enhanced durability, chemical resistance, and unique electronic properties, making them suitable for high-performance applications.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care. The following information is derived from supplier Safety Data Sheets (SDS).

-

Hazards: The compound is classified as a combustible liquid.[6] It is known to cause skin irritation and serious eye irritation.[21] Inhalation may cause respiratory irritation. It is also noted to be moisture-sensitive.

-

Precautionary Measures:

-

Keep away from open flames, hot surfaces, and sources of ignition.[6]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in science. Its well-defined physicochemical properties, straightforward synthesis, and predictable, powerful reactivity make it an invaluable asset for researchers in drug discovery, agrochemicals, and materials science. By understanding the principles of its reactivity, particularly the SₙAr mechanism, scientists can strategically design and synthesize novel molecules with enhanced properties, pushing the boundaries of what is possible in their respective fields.

References

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. World Journal of Pharmaceutical Research. [Link]

-

Le Studium. (n.d.). Fluorine as a key element in modern drug discovery and development. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Retrieved from [Link]

-

Thakur, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 31. [Link]

-

Mita, T., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1436. [Link]

-

Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J. Org. Chem., 12, 192-197. [Link]

-

ResearchGate. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl (pentafluorobenzoyl)acetate. Retrieved from [Link]

-

Wall, L. A., et al. (1962). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards Section A, Physics and Chemistry, 67A(6), 481–497. [Link]

-

ResearchGate. (2025, October 19). Nucleophilic Aromatic Substitution on Pentafluorophenyl‐Substituted Dipyrranes and Tetrapyrroles as a Route to Multifunctionalized Chromophores for Potential Application in Photodynamic Therapy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl perfluorobenzoate. Retrieved from [Link]

-

NIST. (n.d.). Benzoic acid, 4-fluoro-, ethyl ester. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

-

Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Wigh, A., et al. (2022). Retrospective Identification of Novel and Legacy Per- and Polyfluoroalkyl Substances in German Archived Fish Livers Using a Combined High-Resolution Mass Spectrometry Approach. Environmental Science & Technology, 56(11), 7170–7181. [Link]

-

Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

EPFL. (n.d.). Online Mass Spectrometry Tools: The ISIC- EPFL mstoolbox. Retrieved from [Link]

-

Paulo, J. A., et al. (2016). Quantitative mass spectrometry-based multiplexing compares the abundance of 5000 S. cerevisiae proteins across 10 carbon sources. Journal of Proteomics, 148, 85–93. [Link]

-

Shojaee, M., et al. (2018). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Polymers, 10(11), 1251. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 4. This compound | 4522-93-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound | CAS: 4522-93-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. This compound | 4522-93-4 | TCI AMERICA [tcichemicals.com]

- 7. rsc.org [rsc.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reactions of Polyfluorobenzenes With Nucleophilic Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. beilstein-journals.org [beilstein-journals.org]

- 18. researchgate.net [researchgate.net]

- 19. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 20. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ethyl perfluorobenzoate | C9H5F5O2 | CID 78283 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Ethyl Pentafluorobenzoate

Introduction

Ethyl pentafluorobenzoate is a crucial fluorinated building block in modern organic synthesis. Its highly functionalized aromatic ring, substituted with five fluorine atoms, imparts unique electronic properties that are highly sought after in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the primary synthetic routes to this compound, offering in-depth mechanistic insights, detailed experimental protocols, and practical advice for researchers and drug development professionals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is essential for its synthesis, purification, and characterization.

| Property | Value | Source |

| Molecular Formula | C₉H₅F₅O₂ | [1][3] |

| Molecular Weight | 240.13 g/mol | [1][3] |

| Appearance | Colorless to almost colorless clear liquid | [1][3] |

| Boiling Point | 63 °C @ 5 mmHg | [3] |

| Density | 1.431 g/mL at 25 °C | [4] |

| Refractive Index | n20/D 1.428 | [4] |

| Purity | >98.0% (GC) | [3] |

Spectroscopic Data Summary:

-

¹H NMR: The proton NMR spectrum is characterized by the signals corresponding to the ethyl group. A quartet is expected for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The specific chemical shifts can be found in publicly available spectral data.[5][6]

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester, the two carbons of the ethyl group, and the carbons of the pentafluorophenyl ring. The C-F couplings will result in complex splitting patterns for the aromatic carbons.[6][7]

-

IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the C=O stretching vibration of the ester functional group, typically in the range of 1720-1740 cm⁻¹. Absorptions corresponding to C-F bonds will also be present.[6][8]

Synthetic Routes and Mechanistic Considerations

There are two primary and reliable methods for the synthesis of this compound: the Fischer-Speier Esterification of pentafluorobenzoic acid and the reaction of pentafluorobenzoyl chloride with ethanol. The choice between these routes often depends on the desired reaction rate, scale, and the availability of starting materials.

Route 1: Fischer-Speier Esterification

This classic method involves the acid-catalyzed reaction between pentafluorobenzoic acid and an excess of ethanol. It is an equilibrium-controlled process, and strategic considerations are necessary to drive the reaction to completion.

Mechanistic Pathway

The Fischer esterification proceeds through a nucleophilic acyl substitution mechanism. The acid catalyst plays a crucial role in activating the carbonyl group of the carboxylic acid towards nucleophilic attack by the alcohol.

Caption: Mechanism of Fischer-Speier Esterification.

Causality of Experimental Choices:

-

Acid Catalyst: A strong acid, such as concentrated sulfuric acid, is used to protonate the carbonyl oxygen of the pentafluorobenzoic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic ethanol.

-

Excess Ethanol: The Fischer esterification is a reversible reaction. To shift the equilibrium towards the formation of the ester product in accordance with Le Châtelier's principle, a large excess of ethanol is typically used. This also allows ethanol to serve as the solvent for the reaction.

-

Heating/Reflux: The reaction is generally slow at room temperature. Heating the reaction mixture to reflux provides the necessary activation energy to overcome the energy barrier for the formation of the tetrahedral intermediate and subsequent steps.

Experimental Protocol: Fischer Esterification

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine pentafluorobenzoic acid (1.0 equivalent) and absolute ethanol (10-20 equivalents).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise to the mixture.

-

Reaction: Heat the mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker containing cold water.

-

Transfer the mixture to a separatory funnel and add a suitable organic solvent, such as diethyl ether or ethyl acetate, to extract the product.

-

Carefully neutralize any remaining acid by washing the organic layer with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Wash the organic layer with brine (saturated NaCl solution).

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Route 2: From Pentafluorobenzoyl Chloride

This route involves a two-step process: the conversion of pentafluorobenzoic acid to its more reactive acyl chloride derivative, followed by the reaction of the acyl chloride with ethanol. This method is often faster and leads to higher yields as the final step is essentially irreversible.

Step 1: Synthesis of Pentafluorobenzoyl Chloride

Pentafluorobenzoyl chloride is readily prepared by treating pentafluorobenzoic acid with thionyl chloride (SOCl₂).

Mechanistic Pathway for Acyl Chloride Formation

Caption: Formation of Pentafluorobenzoyl Chloride.

Experimental Protocol: Synthesis of Pentafluorobenzoyl Chloride

A general procedure for the synthesis of acyl chlorides from carboxylic acids involves refluxing the acid with an excess of thionyl chloride.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize the HCl and SO₂ byproducts), place pentafluorobenzoic acid (1.0 equivalent).

-

Reagent Addition: Add an excess of thionyl chloride (2-5 equivalents) to the flask.

-

Reaction: Heat the mixture to reflux for 1-2 hours. The reaction is complete when the evolution of gases (SO₂ and HCl) ceases. A quantitative yield of the acyl chloride is typically achieved.[9]

-

Isolation: Remove the excess thionyl chloride by distillation under reduced pressure. The crude pentafluorobenzoyl chloride can often be used in the next step without further purification.

Step 2: Esterification of Pentafluorobenzoyl Chloride

The reaction of the highly reactive pentafluorobenzoyl chloride with ethanol is a rapid and exothermic process that produces this compound and hydrogen chloride gas.

Mechanistic Pathway for Esterification of Acyl Chloride

Caption: Esterification of Pentafluorobenzoyl Chloride.

Experimental Protocol: Esterification of Pentafluorobenzoyl Chloride

-

Reaction Setup: In a flask equipped with a dropping funnel and a magnetic stir bar, dissolve pentafluorobenzoyl chloride (1.0 equivalent) in a dry, inert solvent such as dichloromethane or diethyl ether.

-

Reagent Addition: Cool the solution in an ice bath. Add ethanol (1.1 equivalents) dropwise from the dropping funnel. To neutralize the HCl byproduct as it forms, a non-nucleophilic base like pyridine or triethylamine can be included in the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

-

Work-up:

-

Wash the reaction mixture with water to remove any water-soluble byproducts (e.g., pyridinium hydrochloride).

-

Wash with a dilute acid solution (e.g., 1M HCl) to remove any remaining base.

-

Wash with a saturated sodium bicarbonate solution, followed by brine.

-

-

Drying and Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent in vacuo. The resulting crude product can be purified by vacuum distillation.

Potential Side Reactions and Purification Challenges

While the synthesis of this compound is generally straightforward, some potential side reactions and purification challenges should be considered:

-

Incomplete Reaction (Fischer Esterification): Due to the equilibrium nature of the Fischer esterification, incomplete conversion of the starting material is a possibility. Driving the reaction to completion by removing water or using a large excess of ethanol is crucial.

-

Hydrolysis: The ester product can be hydrolyzed back to the carboxylic acid and alcohol in the presence of water, especially under acidic or basic conditions. Therefore, anhydrous conditions are preferred, and the work-up should be performed efficiently.

-

Purification from Excess Alcohol: In the Fischer esterification, removing the large excess of ethanol from the product can be challenging due to their similar volatilities. Careful fractional distillation under reduced pressure is often required.

-

Reactivity of Acyl Chloride: Pentafluorobenzoyl chloride is sensitive to moisture and will readily hydrolyze back to pentafluorobenzoic acid. It should be handled under anhydrous conditions.

A general workflow for the synthesis and purification is outlined below:

Caption: General Synthesis and Purification Workflow.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of more complex molecules. The pentafluorophenyl group can be a target for nucleophilic aromatic substitution, typically at the para-position. This allows for the introduction of other functional groups. The ester moiety itself can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups such as amides.

The incorporation of the pentafluorophenyl group into drug candidates is a common strategy to enhance their pharmacological properties. The fluorine atoms can block sites of metabolism, increase binding affinity through favorable electrostatic interactions, and improve membrane permeability.[2] Therefore, having efficient and reliable synthetic routes to key building blocks like this compound is of paramount importance to the pharmaceutical and agrochemical industries.[1]

Safety Considerations

-

Pentafluorobenzoic Acid: Causes skin and serious eye irritation.[3]

-

Thionyl Chloride: Reacts violently with water. It is harmful if swallowed, causes severe skin burns and eye damage, and is toxic if inhaled.[10] All manipulations should be carried out in a well-ventilated fume hood.

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and can cause severe burns.

-

This compound: Causes skin and serious eye irritation. It is also a combustible liquid.[3]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

References

- Chen, Y.-B.; Li, J.-L.; Shao, X.-S.; Xu, X.-Y.; Li, Z. Chinese Chemical Letters2013, 24 (8), 673-676. (URL not available)

-

Chem-Impex. This compound. [Link]

-

Hilaris Publisher. Organic Synthesis Empowering Drug Discovery: Innovations and Applications in the Pharmaceutical Industry. Journal of Organic and Inorganic Chemistry. 2023 . [Link]

- Metin, Ö. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2018.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78283, Ethyl perfluorobenzoate. [Link]

-

University of California, Davis. Fischer Esterification. [Link]

-

University of California, Davis. Reactions of Acyl Chlorides with Alcohols. [Link]

- Wang, J.; Sánchez-Roselló, M.; Aceña, J. L.; del Pozo, C.; Sorochinsky, A. E.; Fustero, S.; Soloshonok, V. A.; Liu, H. Chemical Reviews2014, 114 (4), 2432-2506.

-

Finetech Industry Limited. This compound. [Link]

-

PubChem. Pentafluorobenzoyl chloride. [Link]

-

PubChem. Ethyl (pentafluorobenzoyl)acetate. [Link]

-

A-level Chemistry. compared using 13C nmr spectroscopy. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 4522-93-4 | TCI AMERICA [tcichemicals.com]

- 4. This compound | CAS: 4522-93-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. This compound(4522-93-4) 1H NMR spectrum [chemicalbook.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Ethyl 2,3,4,5,6-pentafluorobenzoate | 4522-93-4 [sigmaaldrich.com]

An In-Depth Technical Guide to the Solubility of Ethyl Pentafluorobenzoate in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of ethyl pentafluorobenzoate, a crucial fluorinated building block in modern chemical synthesis. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, offers predictive data, and presents a robust experimental protocol for empirical determination.

Introduction: The Molecular Profile of this compound

This compound (C₉H₅F₅O₂) is an ester of pentafluorobenzoic acid and ethanol.[1][2] It presents as a colorless liquid at room temperature with a molecular weight of approximately 240.13 g/mol .[1][3] The molecule's structure is notable for two key features that dictate its physical and chemical behavior: a highly electronegative pentafluorophenyl ring and a polar ethyl ester group. This structural duality is central to its utility in synthesizing pharmaceuticals, polymers, and advanced materials, making a thorough understanding of its solubility essential for reaction design, purification, and formulation.

The Governin g Principles of Solubility

The solubility of a compound is fundamentally dictated by the intermolecular forces between the solute and the solvent. The age-old axiom "like dissolves like" serves as a primary guideline, suggesting that substances with similar polarities and hydrogen bonding capabilities are more likely to be miscible.[4]

-

Polarity: this compound possesses a significant dipole moment arising from its ester functionality and the five electron-withdrawing fluorine atoms on the aromatic ring. The ester group contains polar C=O and C-O bonds, while the C-F bonds are also highly polarized. This makes the molecule moderately polar overall.

-

Hydrogen Bonding: The ester's oxygen atoms can act as hydrogen bond acceptors, allowing for favorable interactions with protic solvents (e.g., alcohols). However, the molecule lacks a hydrogen bond donor site.

-

Van der Waals Forces: The large, electron-rich fluorinated ring contributes significantly to London dispersion forces, enabling interactions with nonpolar solvents.

The interplay of these forces determines the extent to which solvent molecules can overcome the solute-solute interactions and integrate this compound into a homogenous solution.

Predicted Solubility Profile in Common Organic Solvents

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | Soluble / Miscible | The solvent's ability to hydrogen bond with the ester's oxygen atoms, coupled with dipole-dipole interactions, facilitates strong solvation.[5][6][7] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane, Chloroform | Highly Soluble / Miscible | Strong dipole-dipole interactions between the solvent and the polar ester and pentafluorophenyl groups lead to excellent compatibility.[8][9][10] |

| Nonpolar Aromatic | Toluene, Benzene | Soluble | Favorable π-π stacking and van der Waals interactions between the aromatic rings of the solvent and solute promote solubility. |

| Nonpolar Aliphatic | Hexane, Heptane | Sparingly Soluble to Soluble | While the polar ester group limits miscibility, the large, nonpolar fluorinated ring allows for some degree of interaction via London dispersion forces. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble / Miscible | These solvents have moderate polarity and can act as hydrogen bond acceptors, allowing for effective solvation of the ester group. |

Key Factors Influencing Solubility

The Dual Nature of the Pentafluorophenyl Ring

The five fluorine atoms dramatically influence the molecule's electronic properties. They are strongly electron-withdrawing, which reduces the electron density of the aromatic ring. This electronic effect, combined with the inherent polarity of the C-F bonds, allows the ring to interact favorably with a range of polar and nonpolar solvents.

The Role of the Ethyl Ester Functional Group

The ester group is the primary site for strong, specific interactions with polar solvents. Its ability to accept hydrogen bonds is particularly important for its solubility in alcohols. In aprotic solvents, the dipole moment of the ester group is the dominant factor driving solvation.

Caption: Factors influencing this compound solubility.

A Self-Validating Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a robust experimental methodology is required. The following protocol describes an isothermal equilibrium method, a gold standard for determining the solubility of a compound at a specific temperature. The self-validating nature of this protocol lies in ensuring that true equilibrium is reached and that the measurement is of the dissolved solute only.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (±0.1 mg)

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or stirring plate

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical instrument (e.g., GC, HPLC with UV detector)

Experimental Procedure

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solute at the end of the experiment is critical to confirm that the solution is saturated.

-

-

Equilibration:

-

Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that thermodynamic equilibrium is achieved. Causality: This extended period allows the rates of dissolution and precipitation to become equal, resulting in a constant, maximum concentration of the solute in the solvent.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 4 hours. Causality: This step ensures that all undissolved material settles, preventing contamination of the supernatant sample.

-

-

Sample Extraction:

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately pass the sample through a syringe filter into a pre-weighed volumetric flask. Causality: Filtration removes any suspended microparticles, ensuring that the subsequent analysis measures only the truly dissolved solute.

-

-

Quantification:

-

Dilute the filtered sample to a known volume with the same solvent.

-

Determine the concentration of this compound in the diluted sample using a pre-calibrated analytical method (e.g., HPLC or GC).

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility can be expressed in units such as mg/mL, g/100 g solvent, or mol/L.

-

Caption: Experimental workflow for solubility determination.

Conclusion

This compound exhibits versatile solubility characteristics owing to its unique molecular structure, which combines a polar ester group with a large, fluorinated aromatic ring. It is predicted to be highly soluble in a wide array of polar aprotic and protic organic solvents, with moderate to good solubility in nonpolar aromatic and aliphatic systems. This broad compatibility makes it a highly adaptable reagent in organic synthesis. For applications requiring precise concentration control, such as in pharmaceutical formulations or kinetic studies, the experimental protocol provided herein offers a reliable method for quantitative solubility determination.

References

-

How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University of California, Davis. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Tidewater Community College. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Missouri–St. Louis. [Link]

-

Solubility experimental methods. SlideShare. [Link]

-

Ethyl perfluorobenzoate. PubChem, National Institutes of Health. [Link]

-

This compound. NIST WebBook. [Link]

-

Methanol. PubChem, National Institutes of Health. [Link]

-

Ethyl Acetate. Handbook of Pharmaceutical Excipients. [Link]

-

Isopropyl alcohol. Wikipedia. [Link]

-

Ethyl acetate. chemeurope.com. [Link]

-

Chloroform Solvent Properties. Gaylord Chemical. [Link]

-

How to dissolve hexane and ethyl acetate extracts? ResearchGate. [Link]

-

Isopropanol. PubChem, National Institutes of Health. [Link]

Sources

- 1. Ethyl perfluorobenzoate | C9H5F5O2 | CID 78283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. chem.ws [chem.ws]

- 5. Methanol | CH3OH | CID 887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isopropyl alcohol - Wikipedia [en.wikipedia.org]

- 7. Isopropanol | CH3CHOHCH3 | CID 3776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. phexcom.com [phexcom.com]

- 9. Ethyl_acetate [chemeurope.com]

- 10. Chloroform Solvent Properties [macro.lsu.edu]

A Technical Guide to High-Purity Ethyl Pentafluorobenzoate for Pharmaceutical Research and Development

Introduction: The Critical Role of Ethyl Pentafluorobenzoate in Modern Drug Discovery

This compound (CAS No. 4522-93-4), a fluorinated aromatic ester, has emerged as a pivotal building block in contemporary pharmaceutical and agrochemical synthesis.[1] Its utility stems from the unique physicochemical properties imparted by the pentafluorophenyl group, including enhanced metabolic stability, increased lipophilicity, and altered binding affinities of the target molecule. These attributes make it an invaluable reagent for medicinal chemists aiming to optimize the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on sourcing, specifying, and verifying the quality of high-purity this compound, ensuring the integrity and reproducibility of their scientific endeavors.

Navigating the Commercial Landscape: Sourcing High-Purity this compound

A multitude of chemical suppliers offer this compound, typically with purities advertised between 98% and greater than 98.0% as determined by Gas Chromatography (GC).[2][3] However, for pharmaceutical applications, the headline purity figure is only the starting point. The nature and quantity of residual impurities are of paramount importance, as they can have unforeseen consequences on reaction outcomes, impurity profiles of the active pharmaceutical ingredient (API), and ultimately, patient safety.

Below is a comparative summary of prominent commercial suppliers. It is imperative to note that while this table provides a general overview, researchers should always request lot-specific Certificates of Analysis (CoA) and, where necessary, engage with suppliers regarding the possibility of sourcing material under enhanced quality agreements or custom manufacturing protocols.

| Supplier | Advertised Purity | Analytical Method | Notes |

| Sigma-Aldrich (Merck KGaA) | 98% | Not specified, likely GC | A well-established supplier with extensive documentation available.[3] |

| Thermo Scientific Chemicals | ≥97.5% | GC | Offers various pack sizes suitable for research and development. |

| Tokyo Chemical Industry (TCI) | >98.0% | GC | Provides detailed specifications and often includes NMR confirmation.[2] |

| Chem-Impex | ≥ 98% | GC | Highlights its use in the development of fluorinated pharmaceuticals.[1] |

| Parchem | Not specified | Not specified | A supplier of a wide range of specialty chemicals.[4] |

| Finetech Industry Limited | 98% | Not specified | Offers bulk quantities and custom synthesis.[5] |

Beyond the Purity Specification: Understanding the Impurity Profile

The most probable synthetic route to commercial this compound is the esterification of pentafluorobenzoyl chloride with ethanol. This straightforward reaction, however, can introduce several process-related impurities that must be controlled.

Plausible Synthesis and Purification Workflow

Caption: Plausible synthesis and purification workflow for high-purity this compound.

Potential Impurities to Consider:

Based on the likely synthesis and purification pathway, the following impurities should be considered and, where necessary, quantified:

-

Pentafluorobenzoic acid: Arises from incomplete esterification or hydrolysis of the starting material or product.

-

Pentafluorobenzoyl chloride: Unreacted starting material.

-

Ethanol: Residual solvent.

-

Partially fluorinated ethyl benzoates: Impurities originating from the starting pentafluorobenzoyl chloride.

-

Triethylamine/Pyridine hydrochloride: Salt byproduct from the reaction.

-

Water: Residual moisture.

For applications in pharmaceutical development, particularly when this compound is used as a starting material for an API, a purity of ≥99.5% is often desirable, with stringent limits on specific impurities. While a "GMP grade" may not be readily available off-the-shelf for this reagent, sourcing from a supplier with robust quality systems and the potential for custom synthesis under GMP is a critical consideration.[6][7]

Verifying Quality: In-House Analytical Protocols

It is incumbent upon the researcher to verify the quality of incoming batches of this compound. The following protocols provide a framework for a comprehensive quality assessment.

Protocol 1: Purity Determination by Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for quantifying the purity of this compound and detecting volatile impurities.

1. Instrumentation and Conditions:

- Gas Chromatograph: Agilent 6890N or equivalent, equipped with a flame ionization detector (FID).[8]

- Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

- Injector Temperature: 250°C.

- Detector Temperature: 300°C.

- Oven Temperature Program:

- Initial temperature: 60°C, hold for 2 minutes.

- Ramp: 10°C/min to 280°C.

- Hold at 280°C for 5 minutes.

- Injection Volume: 1 µL.

- Split Ratio: 50:1.

2. Sample Preparation:

- Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask.

- Dissolve and dilute to volume with high-purity ethyl acetate.

3. Procedure:

- Inject the prepared sample solution into the GC.

- Integrate all peaks in the chromatogram.

- Calculate the purity as the area percent of the main this compound peak relative to the total area of all peaks.

4. Causality and Self-Validation:

- The non-polar DB-5ms column separates compounds based on their boiling points, which is effective for this analysis.

- The temperature ramp ensures the elution of both volatile (e.g., ethanol) and less volatile (e.g., pentafluorobenzoic acid, if it elutes) impurities.

- The FID is a robust, universal detector for organic compounds.

- Running a blank (ethyl acetate) and a system suitability standard (a well-characterized batch of this compound) before sample analysis ensures the system is clean and performing correctly.

Protocol 2: Structural Confirmation and Impurity Identification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for confirming the structure of the main component and identifying any proton-containing impurities.

1. Instrumentation and Conditions:

- NMR Spectrometer: Bruker 400 MHz or equivalent.[9]

- Solvent: Chloroform-d (CDCl3) with 0.03% v/v tetramethylsilane (TMS) as an internal standard.

2. Sample Preparation:

- Dissolve approximately 20 mg of this compound in 0.7 mL of CDCl3.

3. Data Acquisition:

- Acquire a ¹H NMR spectrum.

- Expected chemical shifts for this compound:

- ~4.4 ppm (quartet, 2H, -OCH2CH3)

- ~1.4 ppm (triplet, 3H, -OCH2CH3)

- Acquire a ¹³C NMR and ¹⁹F NMR spectrum for full structural elucidation if required.

4. Causality and Self-Validation:

- ¹H NMR provides a direct and quantitative measure of proton-containing species. The integration of the quartet and triplet should be in a 2:3 ratio.

- Impurities such as residual ethanol or partially fluorinated benzoates will present distinct signals that can be identified and potentially quantified against the main component.[10][11][12]

- The use of a deuterated solvent with a well-defined internal standard (TMS) ensures accurate chemical shift referencing.

Workflow for Incoming Material Qualification

Sources

- 1. rsc.org [rsc.org]

- 2. ejbps.com [ejbps.com]

- 3. agilent.com [agilent.com]

- 4. kingchem.com [kingchem.com]

- 5. Pentafluorobenzoyl chloride | C7ClF5O | CID 75256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. agcchem.com [agcchem.com]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 11. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]

- 12. epfl.ch [epfl.ch]

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl Pentafluorobenzoate

Introduction

Ethyl pentafluorobenzoate (CAS No. 4522-93-4) is a highly fluorinated aromatic ester that serves as a critical building block in modern organic synthesis. Its unique electronic properties, conferred by the five fluorine atoms on the benzene ring, make it a valuable reagent for introducing the pentafluorobenzoyl moiety into complex molecules.[1] This guide offers a comprehensive overview of the physical state, appearance, and core physicochemical properties of this compound, tailored for researchers, chemists, and drug development professionals who handle or consider this compound for their synthetic endeavors. Understanding these fundamental characteristics is paramount for its safe handling, effective application in reactions, and for the rigorous analytical characterization of its downstream products.

Physical State and Appearance

At standard ambient temperature and pressure (SATP), this compound exists as a clear, colorless to pale yellow liquid. Its liquid state under typical laboratory conditions simplifies its handling and dispensing for use in chemical reactions. While supplier specifications indicate it is generally colorless, a slight yellow tint may be observed, which does not typically impact its reactivity in synthetic protocols. The compound is often described as having no available odor information.[2]

Core Physicochemical Properties

The utility and handling requirements of this compound are dictated by its key physicochemical properties. These data are essential for experimental design, safety assessments, and analytical method development.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₅F₅O₂ | [3][4] |

| Molecular Weight | 240.13 g/mol | [3][4] |

| CAS Registry Number | 4522-93-4 | [4] |

| Physical State (at 20°C) | Liquid | |

| Appearance | Colorless to Almost Colorless Clear Liquid | |

| Boiling Point | 113 °C (at 760 mmHg) | [3] |

| Flash Point | 81 °C (177 °F) | [5] |

| Density | 1.431 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.428 | [3] |

The high degree of fluorination significantly influences these properties. The electron-withdrawing nature of the fluorine atoms polarizes the molecule, yet the overall molecule retains low volatility compared to non-fluorinated analogues of similar size.[1] Its classification as a combustible liquid (Flash Point > 60 °C) rather than flammable is a critical distinction for laboratory safety and storage protocols.[5]

Analytical Characterization and Quality Control

Ensuring the purity and identity of starting materials is a cornerstone of reproducible chemical research. This compound is typically characterized using a suite of standard analytical techniques.

3.1 Spectroscopic Profile The identity of this compound is unequivocally confirmed through spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show characteristic signals for the ethyl group's methylene (-CH₂-) and methyl (-CH₃) protons. ¹⁹F and ¹³C NMR provide further structural confirmation of the pentafluorinated aromatic ring.[6]

-

Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the compound's identity.[6]

-

Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the carbonyl (C=O) stretch of the ester and the C-F bonds of the aromatic ring.[6]

3.2 Quality Control Protocol: Purity Assessment by Gas Chromatography (GC)

A self-validating system for quality control is essential. Purity is most commonly assessed by gas chromatography with a flame ionization detector (GC-FID), with typical specifications requiring >98.0% purity.

Step-by-Step Protocol for GC Purity Analysis:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a high-purity solvent such as ethyl acetate.

-

Instrument Setup:

-

GC System: Agilent 7890 or equivalent.

-

Column: A non-polar capillary column (e.g., HP-5, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Injector: Set to 250°C with a split ratio of 50:1.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Detector (FID): Set to 280°C.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

-

Injection: Inject 1 µL of the prepared sample.

-

Data Analysis: The purity is calculated based on the area percent of the main peak corresponding to this compound relative to the total area of all observed peaks. The retention time serves as a qualitative identifier.

Safe Handling and Storage Workflow

Due to its chemical nature, proper handling and storage procedures are mandatory to ensure laboratory safety and maintain the integrity of the compound. This compound is classified as a combustible liquid that causes skin and serious eye irritation, and may also cause respiratory irritation.[4]

Mandatory Workflow for Safe Handling and Storage:

Caption: Workflow for the safe handling and storage of this compound.

Applications in Organic Synthesis

The primary value of this compound lies in its role as a versatile synthetic intermediate. The pentafluorophenyl group is a strong electron-withdrawing group, which makes the ester carbonyl highly electrophilic and susceptible to nucleophilic attack. It is also used as a precursor for derivatizing agents. For instance, related compounds like pentafluorobenzoic anhydride are used to create pentafluorobenzoate derivatives of alcohols for sensitive detection by gas chromatography with an electron-capture detector (GC-ECD).[7] This highlights the utility of the pentafluorobenzoyl moiety in analytical chemistry for trace-level detection.

Conclusion

This compound is a colorless to pale yellow liquid with well-defined physicochemical properties. Its high density, specific boiling and flash points, and characteristic spectroscopic profile are all critical data points for the modern researcher. Adherence to rigorous analytical quality control and strict safety protocols for handling and storage are non-negotiable for ensuring both experimental success and personal safety. Its role as a key fluorinated building block underscores its importance in the fields of medicinal chemistry, materials science, and analytical derivatization.

References

-

PubMed. Pentafluorobenzoic anhydride as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters detected by electron capture in gas chromatography. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Ethyl 3-Fluorobenzoate: A Versatile Fluorinated Intermediate for Organic Synthesis and Material Science. [Link]

-

Organic Chemistry Portal. Pentafluorophenyl Esters: Highly Chemoselective Ketyl Precursors for the Synthesis of α,α-Dideuterio Alcohols Using SmI 2 and D 2 O as a Deuterium Source. [Link]

-

PubChem. Ethyl (pentafluorobenzoyl)acetate. [Link]

-

SciSpace. Derivatization Reactions and Reagents for Gas Chromatography Analysis. [Link]

-

PubChem. Ethyl perfluorobenzoate. [Link]

-

Organic Syntheses. ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. [Link]

-

PubMed. Application of ethyl chloroformate derivatization for gas chromatography-mass spectrometry based metabonomic profiling. [Link]

Sources

- 1. CAS 4522-93-4: Ethyl 2,3,4,5,6-pentafluorobenzoate [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CAS: 4522-93-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Ethyl perfluorobenzoate | C9H5F5O2 | CID 78283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ethyl 2,3,4,5,6-pentafluorobenzoate | 4522-93-4 [sigmaaldrich.com]

- 6. This compound(4522-93-4) 1H NMR [m.chemicalbook.com]

- 7. Pentafluorobenzoic anhydride as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters detected by electron capture in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Handling of Ethyl Pentafluorobenzoate

This guide provides comprehensive technical information and best practices for the safe storage and handling of Ethyl pentafluorobenzoate (CAS No. 4522-93-4). It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who work with this fluorinated aromatic compound. The protocols and information herein are synthesized from authoritative safety data sheets and established laboratory safety standards to ensure scientific integrity and promote a culture of safety.

Introduction: Understanding the Compound

This compound is a colorless liquid utilized as a building block in the synthesis of various chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its highly fluorinated phenyl ring imparts unique electronic properties, but also necessitates specific handling and storage procedures to mitigate potential hazards. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and maintaining the integrity of the compound for experimental use.

Section 1: Chemical and Physical Properties

A thorough understanding of a chemical's properties is foundational to its safe handling. This compound is a combustible liquid with a high density and low water solubility.[2][3] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅F₅O₂ | [2][4] |

| Molecular Weight | 240.13 g/mol | [4] |

| Appearance | Colorless, clear liquid | [2] |

| Boiling Point | 113 °C (at 760 mmHg) | [5] |

| Flash Point | 81 °C (177.8 °F) | [3] |

| Density | 1.431 g/mL at 25 °C | [5][6] |

| Refractive Index | 1.428 (at 20 °C) | [5][6] |

| Purity | >98.0% (GC) | [3] |

Section 2: Hazard Identification and Toxicology

This compound is classified as a hazardous chemical.[7] The primary hazards are associated with its combustibility and its effects upon contact with skin, eyes, and the respiratory system.

GHS Hazard Statements:

The compound can cause significant irritation upon direct contact. Skin exposure may lead to redness and discomfort, while eye contact can result in serious irritation. Inhalation of vapors or mists may irritate the respiratory tract.[8] Additionally, the material is noted to be sensitive to moisture and air.[2] Due to its fluorinated nature, it falls under the category of halogenated organic compounds, which require specific waste disposal considerations.[10]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling, incorporating engineering controls, administrative controls, and appropriate PPE, is essential. The following workflow provides a logical sequence for safely using this compound in a laboratory setting.

Caption: A decision tree outlining the response protocol for minor and major spills.

First-Aid Measures:

-

Inhalation: If vapors are inhaled, remove the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor. [2]* Skin Contact: Immediately wash the affected skin with plenty of soap and water. If skin irritation occurs, seek medical advice. [3]Remove and wash contaminated clothing before reuse. [3]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention. [3]* Ingestion: Rinse mouth and seek medical advice if you feel unwell. Fire-Fighting Measures:

-

Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish a fire. [3]Do not use a solid stream of water as it may scatter and spread the fire.

-

Hazards: As a combustible liquid, it can release hazardous decomposition products, including carbon oxides and hydrogen fluoride, under fire conditions.

Section 6: Waste Disposal

Chemical waste must be managed responsibly to protect personnel and the environment.

-

Classification: this compound is a halogenated organic compound. [10]* Segregation: Do not mix halogenated organic waste with non-halogenated waste streams. [11][12]The disposal methods differ, and cross-contamination increases disposal costs and complexity. [11]* Collection: Collect waste this compound and contaminated materials in a designated, clearly labeled, and sealed container. [13]The label should include the words "Hazardous Waste" and the full chemical name. [12]* Disposal: All chemical waste must be disposed of through an approved hazardous waste disposal plant or service, in accordance with local, state, and federal regulations. [3][13]

Conclusion

This compound is a valuable reagent in modern chemical synthesis. Its safe and effective use hinges on a comprehensive understanding of its properties and hazards. By integrating the principles of engineering controls, diligent use of personal protective equipment, and strict adherence to proper storage and disposal protocols, researchers can mitigate risks and ensure a safe laboratory environment.

References

-

Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: this compound. Retrieved from [Link]

-

Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

-

Braun Research Group, University of Illinois Urbana-Champaign. Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

-

U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

-

University of British Columbia. Organic Solvent Waste Disposal. Retrieved from [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78283, Ethyl perfluorobenzoate. Retrieved from [Link]

-

ChemWhat. This compound CAS#: 4522-93-4. Retrieved from [Link]

Sources

- 1. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]

- 2. assets.thermofisher.cn [assets.thermofisher.cn]

- 3. This compound | 4522-93-4 | TCI AMERICA [tcichemicals.com]

- 4. Ethyl perfluorobenzoate | C9H5F5O2 | CID 78283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. chemwhat.com [chemwhat.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. Ethyl 2,3,4,5,6-pentafluorobenzoate | 4522-93-4 [sigmaaldrich.com]

- 10. bucknell.edu [bucknell.edu]

- 11. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 12. 7.2 Organic Solvents [ehs.cornell.edu]

- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]

An In-depth Technical Guide to the Reaction Mechanisms of Ethyl Pentafluorobenzoate with Nucleophiles

Introduction